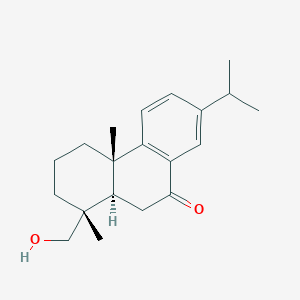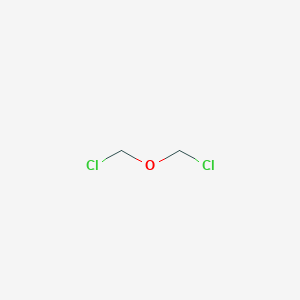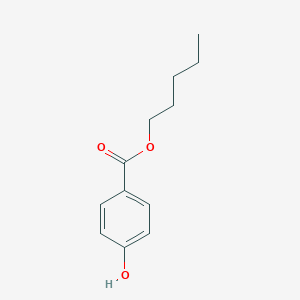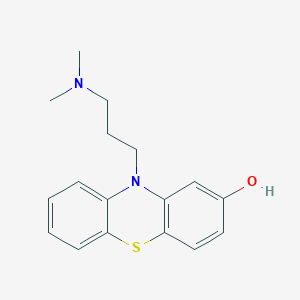
2-Hydroxypromazine
Overview
Description
Streptomyces alanosinicus. It has antimetabolite and potential antineoplastic activities. Alanosine has been studied for its potential use in treating pancreatic cancer, particularly when the main chemotherapeutic treatment regimen of gemcitabine is no longer effective .
Mechanism of Action
Target of Action
2-Hydroxypromazine, a metabolite of Promazine, primarily targets a variety of receptors in the brain, particularly dopamine receptors . Dopamine is a neurotransmitter that plays a crucial role in transmitting signals between brain cells .
Mode of Action
This compound acts as an antagonist at dopamine receptors, meaning it blocks these receptors and prevents dopamine from binding to them . Specifically, it is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors .
Biochemical Pathways
It is known that the compound’s interaction with dopamine receptors can influence various neurological and psychological processes, given the role of dopamine in mood regulation, reward, and motor control .
Pharmacokinetics
It is known that the compound binds to bovine serum albumin, which could influence its distribution within the body . The compound’s hydrophilic nature suggests it may be readily absorbed and distributed in the body .
Result of Action
The blocking of dopamine receptors by this compound can lead to a variety of effects. In animal studies, this compound was found to be less active than Promazine in all tests, except in the sleeping time test when administered by the intravenous route .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilic nature could affect its solubility and distribution in different bodily environments . Additionally, the compound’s binding to serum albumin could be influenced by the concentration of albumin and other substances in the blood .
Biochemical Analysis
Biochemical Properties
2-Hydroxypromazine interacts with various enzymes and proteins. Promazine, from which this compound is derived, is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors . It’s plausible that this compound may interact with similar biomolecules, but the nature of these interactions may differ due to the hydroxylation of the compound.
Cellular Effects
It has been observed to be markedly less active than Promazine in various tests, including potentiation of hexobarbital sleeping time, stimulated locomotor activity, and conditioned responses controlled by reward or punishment . This suggests that this compound may have a lesser impact on cell function, signaling pathways, gene expression, and cellular metabolism than its parent compound.
Molecular Mechanism
Given its structural similarity to Promazine, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that this compound is markedly less active than Promazine in various tests, except in the sleeping time test when administered by the intravenous route . This suggests that the effects of this compound may change over time and may depend on the method of administration.
Dosage Effects in Animal Models
It has been observed that this compound is markedly less active than Promazine in various tests, suggesting that its effects may vary with dosage .
Metabolic Pathways
This compound is a metabolite of Promazine, suggesting that it is involved in the metabolic pathways of this drug
Transport and Distribution
Given its structural similarity to Promazine, it may interact with similar transporters or binding proteins, and have similar effects on localization or accumulation .
Subcellular Localization
Given its structural similarity to Promazine, it may be directed to similar compartments or organelles .
Preparation Methods
Alanosine can be synthesized through various synthetic routes. One common method involves the fermentation of Streptomyces alanosinicus, which produces alanosine as a secondary metabolite. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Chemical Reactions Analysis
Alanosine undergoes several types of chemical reactions, including:
Oxidation: Alanosine can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert alanosine into its reduced forms.
Substitution: Alanosine can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Alanosine has a wide range of scientific research applications, including:
Chemistry: Alanosine is used as a model compound to study amino acid analogues and their chemical properties.
Biology: Alanosine is used to investigate the metabolic pathways of amino acids and their analogues.
Medicine: Alanosine has been studied for its potential use in treating various cancers, particularly pancreatic cancer and glioblastoma. .
Industry: Alanosine is used in the production of certain antibiotics and as a research tool in the pharmaceutical industry
Comparison with Similar Compounds
Alanosine is unique compared to other similar compounds due to its specific inhibition of adenylosuccinate synthetase and its potential antineoplastic activities. Similar compounds include:
Methotrexate: An antimetabolite and antifolate drug used in cancer treatment.
5-Fluorouracil: A pyrimidine analogue used in the treatment of various cancers.
Gemcitabine: A nucleoside analogue used as a chemotherapeutic agent.
Alanosine’s uniqueness lies in its specific mechanism of action and its potential use in targeting methylthioadenosine phosphorylase-deficient tumors .
Properties
IUPAC Name |
10-[3-(dimethylamino)propyl]phenothiazin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVFQWULFRMLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192507 | |
| Record name | 2-Hydroxypromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3926-64-5 | |
| Record name | 10-[3-(Dimethylamino)propyl]-10H-phenothiazin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3926-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the photodecomposition of chlorpromazine relate to 2-Hydroxypromazine?
A2: Research indicates that this compound is one of the photodegradation products of chlorpromazine, alongside promazine itself and chlorpromazine sulfoxide. This breakdown occurs upon exposure to ultraviolet light, both in vitro and in vivo. This photodecomposition is important because it contributes to the photosensitivity observed in patients undergoing chlorpromazine therapy. [, ]
Q2: How does the presence of a chlorine atom at the 2-position influence the photodecomposition of phenothiazines?
A3: Studies on the photodecomposition of various 2-substituted phenothiazines show that the 2-chloro derivative uniquely undergoes dechlorination to form phenothiazine. This suggests a free radical mechanism is involved in the breakdown of 2-chlorophenothiazine, which is not predominantly observed with other 2-substituents like methyl or methoxy groups. []
Q3: How does the structure of 3-hydroxypromazine impact its spectroscopic properties?
A4: The absorption spectrum of 3-hydroxypromazine in 50% sulphuric acid displays distinct peaks at 278, 343, 372, and 568 nm. This spectrum differentiates it from other hydroxypromazine isomers, particularly this compound, due to the unique presence of the peak at 372 nm. This difference highlights the influence of the hydroxyl group's position on the electronic structure and spectroscopic behavior of the molecule. []
Q4: What insights do in vivo studies provide regarding the formation of this compound from chlorpromazine?
A5: Studies in rats show that exposure to UV-A radiation leads to the formation of this compound and promazine from systemically administered chlorpromazine. This finding suggests a photodegradation pathway involving the generation of a promazinyl radical intermediate, which can then undergo further reactions. Notably, the study also indicates that chlorpromazine sulfoxide, a major chlorpromazine metabolite, is not a significant product of this photodegradation pathway. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


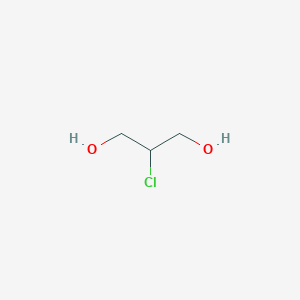
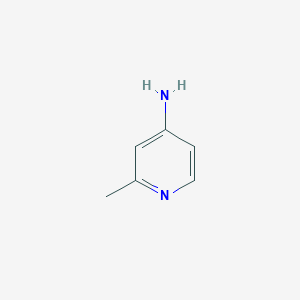
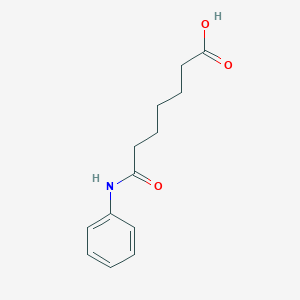

![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)

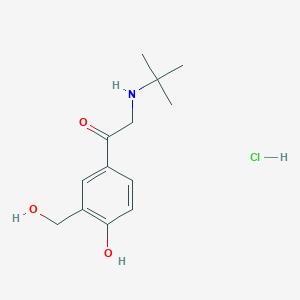

![(4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid](/img/structure/B30009.png)
